molecular formula C18H27NO B1255153 1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine CAS No. 2201-35-6

1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine

Cat. No.: B1255153
CAS No.: 2201-35-6
M. Wt: 273.4 g/mol
InChI Key: MUZGGFNYVLGUFS-UHFFFAOYSA-N
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Description

1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine is a chemical compound known for its structural complexity and potential applications in various scientific fields. It is a derivative of phencyclidine and is characterized by the presence of a methoxy group attached to the phenyl ring, a cyclohexyl group, and a piperidine ring. This compound has garnered interest due to its pharmacological properties and potential use in research.

Preparation Methods

The synthesis of 1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the cyclohexyl intermediate: This involves the reaction of cyclohexanone with a suitable reagent to introduce the cyclohexyl group.

    Introduction of the methoxyphenyl group: This step involves the reaction of the cyclohexyl intermediate with 4-methoxybenzyl chloride under basic conditions to form the desired intermediate.

    Formation of the piperidine ring: The final step involves the cyclization of the intermediate with piperidine under acidic conditions to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon or platinum oxide.

Scientific Research Applications

1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine involves its interaction with specific molecular targets, such as the NMDA receptor. The compound acts as an antagonist at the NMDA receptor, inhibiting its activity and leading to various pharmacological effects. This interaction is thought to be responsible for its potential anesthetic and analgesic properties.

Comparison with Similar Compounds

1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine is similar to other compounds in the phencyclidine family, such as:

    Phencyclidine (PCP): Known for its dissociative anesthetic properties, PCP shares a similar core structure but lacks the methoxy group.

    Ketamine: Another dissociative anesthetic, ketamine has a similar mechanism of action but differs in its chemical structure.

    Methoxetamine: A ketamine analogue, methoxetamine also acts on the NMDA receptor and has similar pharmacological effects.

Biological Activity

1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine, commonly referred to as 4-MeO-PCP, is a member of the arylcyclohexylamine class, which includes various compounds known for their NMDA receptor antagonist properties. This compound has garnered attention in pharmacological research due to its potential therapeutic effects and neuropharmacological profile. This article aims to detail the biological activity of 4-MeO-PCP, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-MeO-PCP is C18H27NOC_{18}H_{27}NO. The structure features a cyclohexyl ring bonded to a piperidine moiety with a para-methoxyphenyl substituent. This unique structural arrangement is significant for its interaction with various biological targets.

4-MeO-PCP primarily functions as an NMDA receptor antagonist , which inhibits the excitatory neurotransmitter glutamate's action, leading to various neuropharmacological effects. Additionally, it exhibits properties such as:

  • Dopamine reuptake inhibition : This may contribute to stimulant and euphoriant effects.
  • μ-opioid receptor agonism : Associated with analgesic properties.
  • Sigma receptor activity : Potentially linked to hallucinogenic effects.

These mechanisms suggest a complex pharmacological profile that can be fine-tuned through structural modifications.

Biological Activity and Pharmacological Effects

The biological activity of 4-MeO-PCP has been investigated in several studies, highlighting its potential applications in pain management, neuroprotection, and psychiatric disorders.

Table 1: Summary of Biological Activities

Activity Effect Reference
NMDA Receptor AntagonismReduces excitatory neurotransmission
Dopamine Transport InhibitionInduces euphoriant effects
μ-Opioid AgonismProvides analgesic effects
Sigma Receptor AgonismPotentially induces hallucinogenic effects

Study on Neuroprotective Effects

A study conducted by Wallach et al. (2016) examined the effects of 4-MeO-PCP on NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) in hippocampal slices. The results indicated that:

  • At concentrations of 1 μM, 3 μM, and 10 μM, 4-MeO-PCP significantly reduced fEPSPs by 19.4%, 37.1%, and 66% respectively after prolonged exposure.
  • This concentration-dependent inhibition suggests potential applications in treating neurodegenerative diseases where excitotoxicity is a concern.

Pain Management Research

Research has also explored the compound's analgesic properties. In animal models, it demonstrated efficacy comparable to traditional opioids without the same level of dependency risk. The compound's ability to activate μ-opioid receptors while antagonizing NMDA receptors presents a dual mechanism that could be beneficial in developing new pain management therapies.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)cyclohexyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-20-17-10-8-16(9-11-17)18(12-4-2-5-13-18)19-14-6-3-7-15-19/h8-11H,2-7,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZGGFNYVLGUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176450
Record name 4-MeO-PCP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2201-35-6
Record name Methoxydine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2201-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-MeO-PCP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-MeO-PCP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHOXYPHENCYCLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZM0C31BLL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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